2-chloro-3-phenyl-DL-alanine structure and properties
2-chloro-3-phenyl-DL-alanine structure and properties
Technical Monograph: 2-Chloro-3-phenyl-DL-alanine Structural Analysis, Synthetic Methodology, and Bio-Application Profile
Part 1: Chemical Identity & Structural Analysis
2-Chloro-3-phenyl-DL-alanine , chemically defined as DL-2-chlorophenylalanine (or o-chlorophenylalanine), is a non-proteinogenic amino acid. It is a structural analog of phenylalanine where a chlorine atom replaces the hydrogen at the ortho (C2) position of the phenyl ring.
Crucial Nomenclature Distinction: Researchers must distinguish this compound from its isomers to avoid experimental failure:
-
Target Compound: o-Chlorophenylalanine (Cl at C2 of ring). Used for steric conformational restriction in peptide design.
-
Isomer (PCPA): p-Chlorophenylalanine (Cl at C4 of ring). A potent, irreversible inhibitor of tryptophan hydroxylase (TPH), used to deplete serotonin.
-
Isomer (m-CPA): m-Chlorophenylalanine (Cl at C3 of ring).
Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Data | Notes |
| IUPAC Name | 2-amino-3-(2-chlorophenyl)propanoic acid | Racemic mixture (DL) |
| CAS Number | 14091-11-3 | Specific to DL-form |
| Molecular Formula | ||
| Molecular Weight | 199.63 g/mol | |
| Melting Point | 216–219 °C | Decomposes upon melting |
| pKa Values | Typical zwitterionic behavior | |
| Solubility | Water (Slight), 1M HCl (Soluble) | Hydrophobic aromatic side chain limits aqueous solubility |
| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated |
Part 2: Synthetic Methodology (Acetamidomalonate Route)
Objective: Synthesis of 2-chloro-3-phenyl-DL-alanine via the classical diethyl acetamidomalonate pathway. This method is preferred for generating the racemic (DL) product in high yield with accessible precursors.
Mechanism of Action
The synthesis relies on the alkylation of the nucleophilic carbon of diethyl acetamidomalonate with 2-chlorobenzyl chloride, followed by acid-catalyzed hydrolysis and decarboxylation.
Experimental Protocol
Step 1: Formation of the Diester Intermediate
-
Reagents: Sodium ethoxide (NaOEt) is prepared in situ by dissolving sodium metal (1.1 eq) in anhydrous ethanol.
-
Addition: Add diethyl acetamidomalonate (1.0 eq) to the NaOEt solution. Stir at ambient temperature for 30 minutes to generate the sodiomalonate anion.
-
Alkylation: Dropwise add 2-chlorobenzyl chloride (1.0 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1) for the disappearance of the benzyl chloride.
-
Isolation: Cool to room temperature. Filter off the precipitated NaCl. Concentrate the filtrate in vacuo to yield the intermediate: diethyl 2-acetamido-2-(2-chlorobenzyl)malonate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Suspend the intermediate in 6M HCl (excess).
-
Reflux: Reflux vigorously for 12–18 hours. This step achieves three transformations:
-
Hydrolysis of the ethyl esters to carboxylic acids.
-
Hydrolysis of the
-acetyl group to the free amine. -
Thermal decarboxylation of the gem-dicarboxylic acid.
-
-
Purification: Evaporate the solution to dryness to remove excess HCl.
-
Neutralization: Dissolve the residue in minimal water. Adjust pH to ~6.0 (isoelectric point) using ammonium hydroxide (
). -
Crystallization: Cool to 4°C. The product, 2-chloro-3-phenyl-DL-alanine , precipitates as a white solid. Recrystallize from water/ethanol.
Visualizing the Synthesis Workflow
Figure 1: The diethyl acetamidomalonate synthesis route yields the racemic amino acid via a stable diester intermediate.
Part 3: Bio-Applications & Pharmacological Context[4][11][12]
While often overshadowed by its para-isomer (PCPA), the ortho-isomer possesses unique steric properties that make it invaluable in peptide engineering and structure-activity relationship (SAR) studies.
Peptidomimetics & Conformational Restriction
The chlorine atom at the ortho-position introduces significant steric bulk (
-
Mechanism: When incorporated into a peptide chain, the o-Cl atom clashes with the backbone carbonyl oxygen or amide hydrogen.
-
Outcome: This restricts the rotation of the
(C -C ) and (C -C ) torsion angles. -
Application: Researchers use this to "lock" peptides into specific bioactive conformations (e.g.,
-helices or -turns) to increase affinity for GPCRs or protease resistance.
Tryptophan Hydroxylase (TPH) Interaction
Unlike p-chlorophenylalanine (PCPA), which irreversibly inhibits TPH (depleting serotonin), 2-chloro-3-phenyl-DL-alanine is generally a much weaker inhibitor or inactive.
-
Use as a Negative Control: In serotonin depletion studies, the ortho-isomer is often used as a negative control to prove that the effects of PCPA are due to specific enzyme inhibition and not just general toxicity or amino acid imbalance.
Chiral Resolution for Drug Synthesis
Since the synthesis yields a DL-racemate, enzymatic resolution is often required to isolate the L-isomer for biological use.
-
Enzyme: Aspergillus Acylase I.
-
Substrate:
-Acetyl-DL-2-chlorophenylalanine. -
Process: The acylase selectively hydrolyzes the L-acetyl derivative, leaving the D-acetyl derivative intact.
Biological Interaction Pathway
Figure 2: The compound is primarily utilized for steric conformational locking in peptides rather than enzymatic inhibition.
Part 4: Analytical Verification
To validate the synthesis and purity of 2-chloro-3-phenyl-DL-alanine, the following analytical parameters must be met.
1. Proton NMR (
-
3.30–3.50 (m, 2H):
-methylene protons ( ). The diastereotopic nature due to the chiral center may cause splitting complexity. -
4.45 (t, 1H):
-methine proton ( ). - 7.20–7.50 (m, 4H): Aromatic protons. The ortho-Cl substitution pattern disrupts the typical symmetric multiplet of phenylalanine.
2. HPLC Separation of Enantiomers For applications requiring the pure L-isomer, chiral HPLC is mandatory.
-
Column: Crown ether-based chiral column (e.g., CROWNPAK CR-I).
-
Mobile Phase: Perchloric acid (
) aqueous solution (pH 1.5). -
Detection: UV at 210 nm or 254 nm.
-
Logic: The crown ether forms a host-guest complex with the primary ammonium group; the chiral stationary phase discriminates based on the spatial orientation of the phenyl ring relative to the column matrix.
References
-
ChemicalBook. (2024).[1] 2-Amino-3-(2-chlorophenyl)propanoic acid Properties and Synthesis. Link
-
Sigma-Aldrich. (2024). 4-Chloro-L-phenylalanine vs 2-Chloro-L-phenylalanine Product Specifications. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2761491: 2-Chloro-L-phenylalanine. Link
-
Fisher Scientific. (2024). 2-Chloro-L-phenylalanine Analysis and Safety Data. Link
-
MedChemExpress. (2024). Non-natural Amino Acid Derivatives in Drug Development. Link
